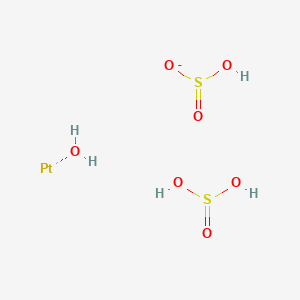
Fluoroformic acid o-tolyl ester, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoroformic acid o-tolyl ester, 98% (FCOOE-98) is a synthetic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a starting point for the preparation of a variety of other compounds. FCOOE-98 has also been used to study the mechanism of action of various biochemical and physiological processes, as well as to investigate the effects of various environmental factors on these processes.
Mecanismo De Acción
The mechanism of action of Fluoroformic acid o-tolyl ester, 98% is related to its ability to act as a catalyst in chemical reactions. It is believed to act as a proton donor, donating protons to the reaction site, which in turn facilitates the reaction. In addition, it is believed to act as a Lewis acid, binding to the reactants and promoting the formation of new bonds.
Biochemical and Physiological Effects
Fluoroformic acid o-tolyl ester, 98% has been used to study the biochemical and physiological effects of various compounds, including drugs, hormones, and environmental pollutants. It has been found to affect the activity of enzymes, the concentration of metabolites, and the expression of genes. In addition, it has been found to affect the growth and development of cells, as well as their responses to various stimuli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Fluoroformic acid o-tolyl ester, 98% in laboratory experiments has several advantages. It is a relatively inexpensive and easy-to-use reagent, and it is non-toxic and non-volatile. In addition, it is highly stable and can be stored for long periods of time without significant degradation. However, its use is limited by its low solubility in water and its relatively low reactivity.
Direcciones Futuras
There are several potential future directions for the use of Fluoroformic acid o-tolyl ester, 98% in scientific research. It could be used to develop new catalysts for chemical reactions, to study the effects of environmental pollutants on biochemical and physiological processes, and to develop new pharmaceuticals and pesticides. In addition, it could be used to investigate the effects of various drugs on the expression of genes and the activity of enzymes. Finally, it could be used to study the effects of various hormones on the growth and development of cells.
Métodos De Síntesis
Fluoroformic acid o-tolyl ester, 98% can be synthesized from fluoroformic acid (HCOF) and o-tolyl alcohol (OTOH) through a two-step reaction. In the first step, HCOF is reacted with OTOH in the presence of an acid catalyst to form the corresponding ester, Fluoroformic acid o-tolyl ester, 98%. In the second step, the ester is hydrolyzed to form the final product. The reaction can be carried out at room temperature under an inert atmosphere.
Aplicaciones Científicas De Investigación
Fluoroformic acid o-tolyl ester, 98% is used in a wide range of scientific research applications. It is used as a reagent in organic synthesis to prepare a variety of compounds, including pharmaceuticals, pesticides, and dyes. It is also used as a catalyst in various chemical reactions, such as the hydrolysis of esters, the oxidation of alcohols, and the formation of cyclic ethers. In addition, Fluoroformic acid o-tolyl ester, 98% is used to study the mechanism of action of various biochemical and physiological processes, as well as to investigate the effects of various environmental factors on these processes.
Propiedades
IUPAC Name |
(2-methylphenyl) carbonofluoridate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUCTAAAUFGSRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoroformic acid O-tolyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-N-[(1R,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6354006.png)



![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)
![1-(4-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)phenyl)ethanone](/img/structure/B6354051.png)


![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)


